

3-Amino-6-bromopyrazine-2-carbaldehyde

molecular weight

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbaldehyde

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An In-Depth Technical Guide to **3-Amino-6-bromopyrazine-2-carbaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Amino-6-bromopyrazine-2-carbaldehyde**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic strategy, and explore its applications as a critical intermediate in the synthesis of bioactive molecules.

Compound Overview and Physicochemical Properties

3-Amino-6-bromopyrazine-2-carbaldehyde is a substituted pyrazine derivative characterized by the presence of three key functional groups: an amino (-NH₂), a bromo (-Br), and a carbaldehyde (-CHO) group.^[1] This unique combination makes it a versatile reagent for organic synthesis, offering multiple reaction sites for molecular elaboration. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.^[2]

The aldehyde functional group is highly reactive and serves as a linchpin for forming larger, more complex structures through reactions like reductive amination, Wittig reactions, and condensations. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The amino group can be acylated, alkylated, or used to modulate the electronic properties of the pyrazine ring.

Core Data Summary

The fundamental properties of **3-Amino-6-bromopyrazine-2-carbaldehyde** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	202.01 g/mol	[3]
Molecular Formula	C ₅ H ₄ BrN ₃ O	[1] [3]
CAS Number	1196156-63-4	[1] [3] [4] [5]
IUPAC Name	3-amino-6-bromopyrazine-2-carbaldehyde	[1]
Predicted Boiling Point	321.8 ± 42.0 °C	[1]
Predicted Density	1.905 ± 0.06 g/cm ³	[1]
Canonical SMILES	C1=NC(=C(C(=O)N=C1)N)Br	[3]

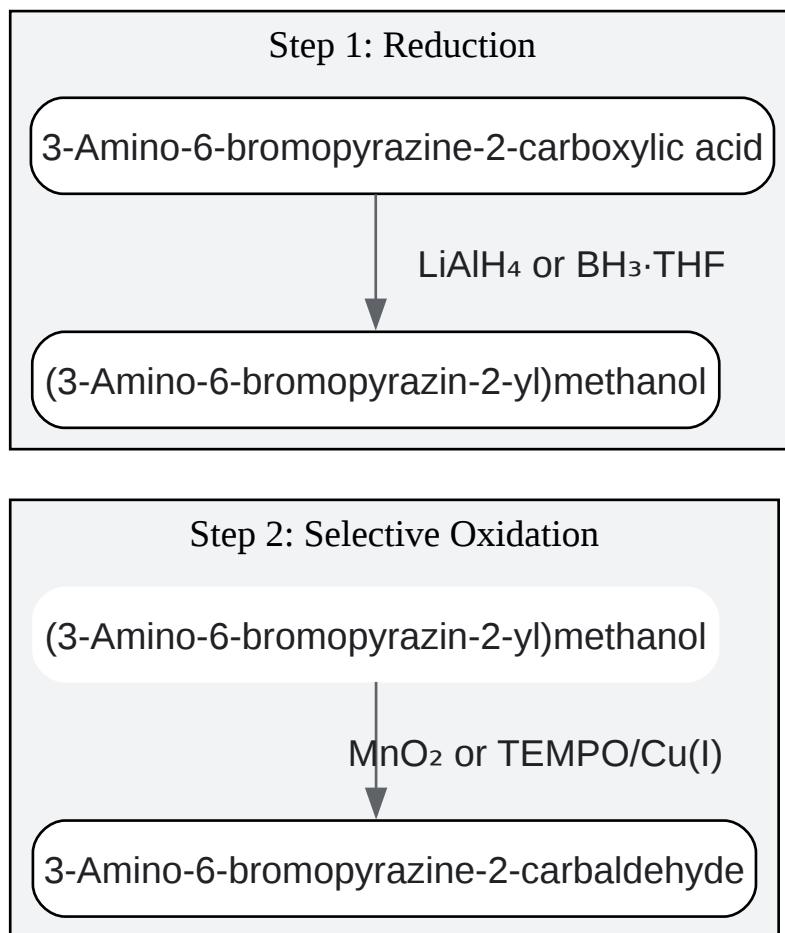
Synthesis and Characterization: A Field-Proven Approach

While various synthetic routes may be conceived, a common and logical strategy for preparing **3-Amino-6-bromopyrazine-2-carbaldehyde** involves the selective oxidation of its corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol. This precursor alcohol can, in turn, be synthesized from the more readily available 3-amino-6-bromopyrazine-2-carboxylic acid. This two-step approach ensures high selectivity and avoids harsh conditions that could degrade the sensitive aldehyde product.

The rationale for this pathway is rooted in chemoselectivity. The aldehyde group is susceptible to over-oxidation to a carboxylic acid. Therefore, starting from the alcohol and using a mild, selective oxidation protocol is the preferred method for achieving a high yield of the desired carbaldehyde.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the carboxylic acid precursor to the final aldehyde product.



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Caption: Proposed two-step synthesis of **3-Amino-6-bromopyrazine-2-carbaldehyde**.

Experimental Protocol: Step-by-Step Methodology

Step 1: Reduction of 3-Amino-6-bromopyrazine-2-carboxylic Acid

- **Rationale:** The carboxylic acid must first be reduced to the primary alcohol. A strong reducing agent like Lithium Aluminium Hydride (LiAlH_4) or a Borane complex ($\text{BH}_3 \cdot \text{THF}$) is required for this transformation. Caution is paramount when using these reagents due to their high reactivity with water.
- **Procedure:**
 - To a stirred, cooled (0°C) suspension of LiAlH_4 (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH , and then more water (Fieser workup).
 - Filter the resulting solid (aluminium salts) through a pad of Celite and wash thoroughly with ethyl acetate.
 - Combine the organic filtrates, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield crude (3-amino-6-bromopyrazin-2-yl)methanol.
 - Purify the crude product via column chromatography on silica gel.

Step 2: Selective Oxidation to 3-Amino-6-bromopyrazine-2-carbaldehyde

- **Rationale:** The selective oxidation of an amino alcohol to an amino aldehyde requires a mild reagent to prevent over-oxidation and side reactions involving the amino group. Manganese dioxide (MnO_2) is an excellent choice for oxidizing allylic and benzylic-type alcohols. Alternatively, a catalytic system like TEMPO/ $\text{Cu}(\text{I})$ under aerobic conditions provides a highly chemoselective and environmentally friendly option.[\[1\]](#)[\[5\]](#)

- Procedure (using MnO₂):
 - Dissolve the purified (3-amino-6-bromopyrazin-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
 - Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The quality of the MnO₂ is critical for the success of the reaction.
 - Stir the resulting suspension vigorously at room temperature.
 - Monitor the reaction closely by TLC. The reaction is often complete within 2-6 hours.
 - Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad extensively with DCM.
 - Combine the filtrates and concentrate under reduced pressure to yield the target compound, **3-Amino-6-bromopyrazine-2-carbaldehyde**.
 - Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques, including:

- NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and presence of key functional groups.
- Mass Spectrometry (MS): To verify the molecular weight.
- HPLC/LC-MS: To assess purity.[\[4\]](#)

Applications in Drug Discovery and Development

3-Amino-6-bromopyrazine-2-carbaldehyde is not typically an end-product but rather a valuable intermediate for building more complex, biologically active molecules.[\[1\]](#) Its derivatives have been explored for a range of therapeutic targets.

- **Scaffold for Kinase Inhibitors:** The pyrazine core is a privileged structure in the design of kinase inhibitors. For example, derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6][7][8] The aldehyde functionality of the title compound provides a direct route to synthesize such amides or other elaborated structures.
- **Antimicrobial Agents:** The aminopyrazine scaffold is also found in compounds with antimicrobial activity. Research into N-substituted 3-aminopyrazine-2-carboxamides has shown activity against various bacterial and fungal strains.[9]
- **Agrochemicals:** Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the pyrazine ring can contribute to the efficacy of pesticides and herbicides.[10]

The strategic importance of this molecule lies in its ability to act as a starting point for generating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Conclusion

3-Amino-6-bromopyrazine-2-carbaldehyde, with a molecular weight of 202.01 g/mol, is a high-value synthetic intermediate. Its trifunctional nature provides a rich platform for chemical diversification, making it a crucial tool for medicinal chemists and drug development professionals. The synthetic pathway detailed in this guide, proceeding via reduction of the corresponding carboxylic acid followed by selective oxidation of the resulting alcohol, represents a logical and robust method for its preparation. Its demonstrated utility in constructing kinase inhibitors and other bioactive molecules underscores its continued importance in the quest for novel therapeutics.

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References

- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-amino-6-bromopyrazine-2-carboxylic acid sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
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